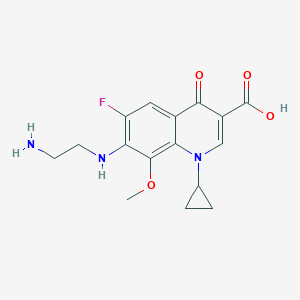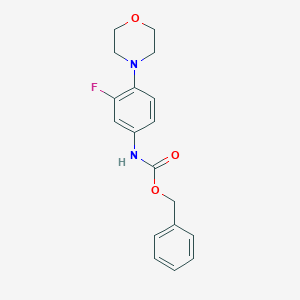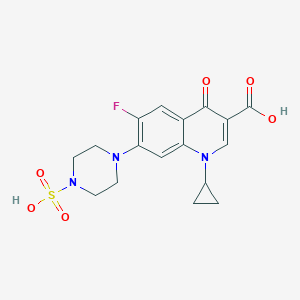
ガチフロキサシン塩酸塩
概要
説明
ガチフロキサシン塩酸塩は、第4世代のフルオロキノロン系抗生物質です。グラム陽性菌とグラム陰性菌の両方に効果的な広範囲な抗菌作用で知られています。 ガチフロキサシン塩酸塩は、DNA複製、転写、修復、および組換えに不可欠な細菌酵素であるDNAジャイレースとトポイソメラーゼIVの阻害によって作用します .
2. 製法
合成経路と反応条件: ガチフロキサシン塩酸塩の合成は、通常、複数のステップを伴います。一般的な方法の1つは、以下のステップを含みます。
ホウ素二フッ化物キレート誘導体の形成: この中間体は、適切な前駆体を三フッ化ホウ素と反応させることによって調製されます。
シクロプロピル化: 次に、キレート誘導体をシクロプロピルアミンと反応させてシクロプロピル基を導入します。
フッ素化: 化合物は、三フッ化ジエチルアミノ硫黄などのフッ素化剤を使用してフッ素化されます。
メトキシ化: 次に、フッ素化された化合物を、塩基の存在下でメタノールを使用してメトキシ化します。
工業生産方法: ガチフロキサシン塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化する反応条件の最適化が含まれます。 一般的に使用される溶媒には、アセトニトリルとメタノールがあり、反応は通常、制御された温度と圧力で実行されます .
作用機序
ガチフロキサシン塩酸塩は、細菌酵素であるDNAジャイレースとトポイソメラーゼIVを阻害することによって抗菌効果を発揮します。これらの酵素は、DNA複製と転写に必要な細菌DNAの超らせん形成とほどきにとって不可欠です。 これらの酵素を阻害することにより、ガチフロキサシン塩酸塩は細菌細胞分裂を防ぎ、細胞死につながります .
類似化合物:
ジェミフロキサシン: 類似の抗菌作用を持つ別の第4世代のフルオロキノロン系抗生物質。
モキシフロキサシン: グラム陽性菌に対する活性が向上していることで知られています。
レボフロキサシン: より幅広い活性を持つ第3世代のフルオロキノロン系抗生物質
比較:
ガチフロキサシン対ジェミフロキサシン: どちらも作用機序が似ていますが、ガチフロキサシンはグラム陰性菌に対する活性の幅が広い。
ガチフロキサシン対モキシフロキサシン: モキシフロキサシンはグラム陽性菌に対して優れた活性がありますが、ガチフロキサシンはグラム陰性菌に対してより効果的です。
ガチフロキサシン対レボフロキサシン: レボフロキサシンはより幅広い活性を持っていますが、ガチフロキサシンは半減期が長く、組織浸透性も優れています
ガチフロキサシン塩酸塩は、グラム陽性菌とグラム陰性菌の両方にバランスのとれた活性を持っているため、さまざまな感染症に適した汎用性の高い抗生物質として際立っています。
科学的研究の応用
Gatifloxacin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on bacterial DNA replication and repair mechanisms.
Medicine: Used in the treatment of respiratory tract infections, urinary tract infections, and skin infections. .
Industry: Employed in the development of new antibacterial agents and formulations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of gatifloxacin hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of Boron Difluoride Chelate Derivative: This intermediate is prepared by reacting a suitable precursor with boron trifluoride.
Cyclopropylation: The chelate derivative is then reacted with cyclopropylamine to introduce the cyclopropyl group.
Fluorination: The compound is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride.
Methoxylation: The fluorinated compound is then methoxylated using methanol in the presence of a base.
Industrial Production Methods: Industrial production of gatifloxacin hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common solvents used include acetonitrile and methanol, and reactions are typically carried out under controlled temperatures and pressures .
化学反応の分析
反応の種類: ガチフロキサシン塩酸塩は、以下の反応を含むさまざまな化学反応を受けます。
酸化: 酸性または塩基性条件下で酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して実行できます。
一般的な試薬と条件:
酸化: 酸性媒体中の過酸化水素または過マンガン酸カリウム。
還元: 無水条件下での水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。
主な生成物:
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: ハロゲン化またはアルキル化誘導体の生成.
4. 科学研究の応用
ガチフロキサシン塩酸塩は、幅広い科学研究の応用を有しています。
化学: 方法開発とバリデーションのための分析化学における標準品として使用されます。
生物学: 細菌のDNA複製と修復機構に対する影響について研究されています。
医学: 呼吸器感染症、尿路感染症、皮膚感染症の治療に使用されます。 .
産業: 新規抗菌剤と製剤の開発に用いられています.
類似化合物との比較
Gemifloxacin: Another fourth-generation fluoroquinolone with similar antibacterial activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Levofloxacin: A third-generation fluoroquinolone with a broader spectrum of activity
Comparison:
Gatifloxacin vs. Gemifloxacin: Both have similar mechanisms of action, but gatifloxacin has a broader spectrum of activity against Gram-negative bacteria.
Gatifloxacin vs. Moxifloxacin: Moxifloxacin has better activity against Gram-positive bacteria, while gatifloxacin is more effective against Gram-negative bacteria.
Gatifloxacin vs. Levofloxacin: Levofloxacin has a broader spectrum of activity, but gatifloxacin has a longer half-life and better tissue penetration
Gatifloxacin hydrochloride stands out due to its balanced activity against both Gram-positive and Gram-negative bacteria, making it a versatile antibiotic for various infections.
特性
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4.ClH/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYBNVXJQVIRGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121577-32-0 | |
| Record name | Gatifloxacin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121577320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GATIFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3J4S9UD4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide](/img/structure/B193882.png)
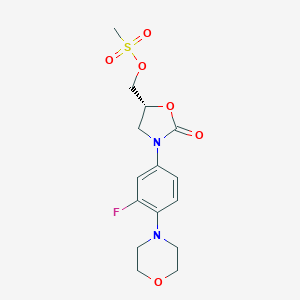
![(6R,7R)-7-amino-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193894.png)
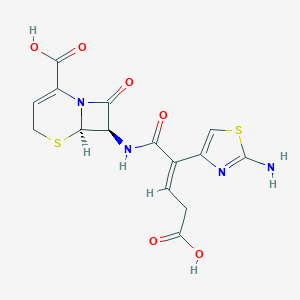
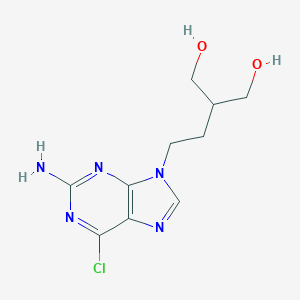
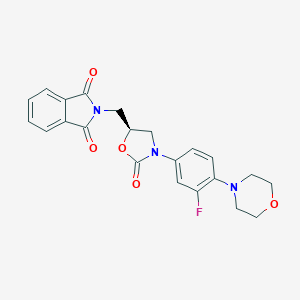

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B193911.png)
![benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B193919.png)

![5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride](/img/structure/B193932.png)
